Cas no 930-53-0 (1H-imidazol-2-amine, 4,5-dihydro-n-methyl-)

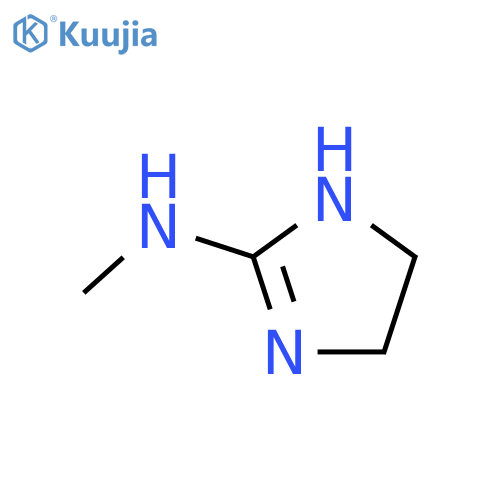

930-53-0 structure

商品名:1H-imidazol-2-amine, 4,5-dihydro-n-methyl-

1H-imidazol-2-amine, 4,5-dihydro-n-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-imidazol-2-amine, 4,5-dihydro-n-methyl-

- AKOS006238388

- N-methyl-4,5-dihydro-1H-imidazol-2-amine

- 897-741-2

- DB-337267

- Z3072981652

- N-methylimidazolidin-2-imine

- 2-methylamino-2-imidazoline

- MFCD18827545

- AT25111

- EN300-6744063

- 930-53-0

-

- インチ: InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7)

- InChIKey: RBFIHIRGOXGJIG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 99.079647300Da

- どういたいしつりょう: 99.079647300Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 78.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

1H-imidazol-2-amine, 4,5-dihydro-n-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6744063-2.5g |

N-methyl-4,5-dihydro-1H-imidazol-2-amine |

930-53-0 | 95% | 2.5g |

$978.0 | 2023-07-10 | |

| Enamine | EN300-6744063-5.0g |

N-methyl-4,5-dihydro-1H-imidazol-2-amine |

930-53-0 | 95% | 5.0g |

$1448.0 | 2023-07-10 | |

| Aaron | AR023PGO-1g |

N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |

930-53-0 | 95% | 1g |

$712.00 | 2025-02-14 | |

| Aaron | AR023PGO-500mg |

N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |

930-53-0 | 95% | 500mg |

$540.00 | 2025-02-14 | |

| Aaron | AR023PGO-2.5g |

N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |

930-53-0 | 95% | 2.5g |

$1370.00 | 2025-02-14 | |

| Aaron | AR023PGO-10g |

N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |

930-53-0 | 95% | 10g |

$2976.00 | 2024-07-18 | |

| abcr | AB588812-1g |

N-Methyl-4,5-dihydro-1H-imidazol-2-amine; . |

930-53-0 | 1g |

€891.60 | 2024-07-20 | ||

| abcr | AB588812-100mg |

N-Methyl-4,5-dihydro-1H-imidazol-2-amine; . |

930-53-0 | 100mg |

€265.40 | 2024-07-20 | ||

| Enamine | EN300-6744063-1.0g |

N-methyl-4,5-dihydro-1H-imidazol-2-amine |

930-53-0 | 95% | 1.0g |

$499.0 | 2023-07-10 | |

| Enamine | EN300-6744063-10.0g |

N-methyl-4,5-dihydro-1H-imidazol-2-amine |

930-53-0 | 95% | 10.0g |

$2146.0 | 2023-07-10 |

1H-imidazol-2-amine, 4,5-dihydro-n-methyl- 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

930-53-0 (1H-imidazol-2-amine, 4,5-dihydro-n-methyl-) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:930-53-0)1H-imidazol-2-amine, 4,5-dihydro-n-methyl-

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):157/246/528